- Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflateTetrahedron Letters, 2018, 59(14), 1443-1445,
Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

97009-67-1 structure
Nome do Produto:1-(4-Fluorophenyl)cyclopropanecarbonitrile
1-(4-Fluorophenyl)cyclopropanecarbonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-fluorophenyl)cyclopropane-1-carbonitrile
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)
- 1-(4-Fluorophenyl)cyclopropylnitrile
- CS-0090835
- SCHEMBL4201312
- AB08514
- EN300-257110
- 97009-67-1
- MFCD01314307
- DTXSID00381765
- AKOS009159201
- FS-4258
- J-503314
- MFNQFDZHIVUCOX-UHFFFAOYSA-N
- CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-
- DB-080449
- SY204702
-
- MDL: MFCD01314307
- Inchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
- Chave InChI: MFNQFDZHIVUCOX-UHFFFAOYSA-N
- SMILES: N#CC1(CC1)C1C=CC(F)=CC=1
Propriedades Computadas
- Massa Exacta: 161.06400
- Massa monoisotópica: 161.064077422g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 215
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- XLogP3: 2
- Carga de Superfície: 0
- Superfície polar topológica: 23.8Ų
Propriedades Experimentais
- PSA: 23.79000
- LogP: 2.38088
1-(4-Fluorophenyl)cyclopropanecarbonitrile Informações de segurança
1-(4-Fluorophenyl)cyclopropanecarbonitrile Dados aduaneiros
- CÓDIGO SH:2926909090
- Dados aduaneiros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(4-Fluorophenyl)cyclopropanecarbonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257110-25.0g |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 25.0g |
$135.0 | 2024-06-18 | |
TRC | F621223-1000mg |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 1g |
$75.00 | 2023-05-18 | ||
Enamine | EN300-257110-0.25g |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 0.25g |
$19.0 | 2024-06-18 | |
OTAVAchemicals | 1312052-100MG |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 100MG |
$104 | 2023-06-26 | |
Enamine | EN300-257110-1g |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 1g |
$24.0 | 2023-09-14 | |
Enamine | EN300-257110-25g |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 25g |
$135.0 | 2023-09-14 | |
TRC | F621223-100mg |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | F621223-5g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 5g |
$ 75.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1046945-25g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 95% | 25g |
$140 | 2024-06-07 | |
abcr | AB230390-25 g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile; . |
97009-67-1 | 25g |
€254.70 | 2023-04-27 |
1-(4-Fluorophenyl)cyclopropanecarbonitrile Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ; 2 min, 21 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 16 h, 50 °C
Referência
- Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular InjuryJournal of Medicinal Chemistry, 2010, 53(16), 6003-6017,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate ; rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Efficient cyclopropanation of active methylene compounds. A serendipitous discoveryTetrahedron Letters, 2005, 46(42), 7247-7248,
Método de produção 4
Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride , 1-Bromo-2-chloroethane , Sodium hydroxide Solvents: Water ; 40 - 50 °C
Referência
- Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene ; 0 °C; 1.5 h, 0 °C → 100 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt
Referência
- Preparation of quinoline compounds as selectin inhibitors for disease treatment, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; 13 h, 50 °C
Referência
- Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon MonoxideOrganic Letters, 2023, 25(10), 1732-1736,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Diethyl ether , Dimethyl sulfoxide ; rt; overnight, rt
1.2 Reagents: Isopropanol ; 0 °C
1.2 Reagents: Isopropanol ; 0 °C
Referência
- Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic CyclobutanesAngewandte Chemie, 2022, 61(38),,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; 12 h, 50 °C; 50 °C → rt
Referência
- Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of CyclopropanesJournal of the American Chemical Society, 2019, 141(27), 10599-10604,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C
1.2 Solvents: Dimethylformamide ; 24 h, rt
1.2 Solvents: Dimethylformamide ; 24 h, rt
Referência
- Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl AmideOrganic Letters, 2015, 17(20), 4944-4947,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; < -10 °C; 15 min, -15 °C
1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt
1.3 Reagents: Water ; rt
Referência
- Preparation of arylcyclopropane compounds, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
Referência
- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditionsOrganic Preparations and Procedures International, 1995, 27(3), 355-9,
Método de produção 13
Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled
Referência
- Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C
Referência
- Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
Referência
- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ; rt; 16 h, rt
Referência
- Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride , Potassium hydroxide Solvents: Water ; rt; 5 h, 40 °C; overnight, rt
Referência
- Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to CyclopropanecarbonitrilesSynlett, 2021, 32(16), 1637-1641,
Método de produção 19
Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C
Referência
- Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931,
1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials
- Ethylene Carbonate
- 1,2-Dibromoethane
- Ethane, bromochloro-
- Vinyldiphenylsulfonium
- 4-Fluorophenylacetonitrile
- (1Z)-2-(4-Fluorophenyl)cyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime
1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products
1-(4-Fluorophenyl)cyclopropanecarbonitrile Literatura Relacionada
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Fornecedores recomendados
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(CAS:97009-67-1)1-(4-Fluorophenyl)cyclopropanecarbonitrile

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito